4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride
Overview
Description
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO•HCl and a molecular weight of 255.78 . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride has various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(4-Methoxyphenyl)piperidine: Similar in structure but lacks the dimethyl groups, which can affect its biological activity and chemical properties.
4-(3,5-Dimethylphenyl)piperidine: Lacks the methoxy group, which can influence its reactivity and interactions with biological targets.
4-(4-Methoxy-3,5-dimethylphenyl)piperazine: Contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxy and dimethylphenyl group, contributing to its lipophilicity and ability to cross biological membranes. Its molecular formula is C15H22ClN and it has a molecular weight of approximately 265.80 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. It acts as an inhibitor of the presynaptic choline transporter (CHT), which plays a crucial role in acetylcholine synthesis. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the piperidine ring and the aromatic substituents can significantly influence the compound's potency as a CHT inhibitor. For instance, variations in the position and type of substituents on the aromatic ring have been shown to affect binding affinity and selectivity towards CHT .
In Vitro Studies
In vitro studies have shown that this compound exhibits potent inhibitory activity against CHT at concentrations as low as 100 nM. These studies also indicated that the compound functions through noncompetitive inhibition mechanisms .
In Vivo Studies
Animal model studies have further validated the effectiveness of this compound in enhancing cognitive functions by modulating cholinergic activity. Behavioral assays demonstrated improvements in memory and learning tasks following administration of the compound .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Potency (nM) | Selectivity |
---|---|---|---|
This compound | CHT Inhibition | 100 | High |
ML352 (related compound) | CHT Inhibition | 100 | Moderate |
Other piperidine derivatives | Various | Varies | Low to Moderate |
Research Findings
Recent research has highlighted various applications for this compound beyond cholinergic modulation. Studies suggest potential anti-inflammatory properties and effects on other neurotransmitter systems, indicating a broader therapeutic profile .
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJULJCJPKOWPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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